molecular formula C6H4Cl2FN B15251609 2-Chloro-4-(chloromethyl)-6-fluoropyridine

2-Chloro-4-(chloromethyl)-6-fluoropyridine

Katalognummer: B15251609
Molekulargewicht: 180.00 g/mol
InChI-Schlüssel: AMWCLVPYOSFXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(chloromethyl)-6-fluoropyridine is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-6-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-4-methylpyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(chloromethyl)-6-fluoropyridine is largely dependent on its chemical reactivity. The presence of electron-withdrawing halogen atoms on the pyridine ring makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function and activity . The compound can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-(chloromethyl)-6-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions. These properties make it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Eigenschaften

Molekularformel

C6H4Cl2FN

Molekulargewicht

180.00 g/mol

IUPAC-Name

2-chloro-4-(chloromethyl)-6-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI-Schlüssel

AMWCLVPYOSFXPD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1F)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.